molecular formula C14H12BrNO2 B13033533 Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate

Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate

Cat. No.: B13033533
M. Wt: 306.15 g/mol
InChI Key: MLZVHKXPICWIBX-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate is an organic compound that belongs to the class of benzoates and pyridines This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a methyl ester group attached to the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-bromopyridin-2-yl)acetate: Similar structure but with an acetate group instead of a benzoate group.

    5-Bromopyridine: Lacks the benzoate and methyl groups, making it a simpler analog.

    4-(5-Bromopyridin-2-yl)-3-methylmorpholine: Contains a morpholine ring instead of a benzoate group.

Uniqueness

Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required.

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate

InChI

InChI=1S/C14H12BrNO2/c1-9-7-10(14(17)18-2)3-5-12(9)13-6-4-11(15)8-16-13/h3-8H,1-2H3

InChI Key

MLZVHKXPICWIBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=NC=C(C=C2)Br

Origin of Product

United States

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